(1R-(1alpha,2beta,3alpha,5alpha))-Pinane-3-methylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 261-114-6, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder with the molecular formula C8H12N4. This compound is known for its ability to decompose and generate free radicals, which are essential in initiating and propagating polymerization processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’-azobis(2-methylpropionitrile) is typically synthesized through the reaction of acetone cyanohydrin with hydrazine. The reaction proceeds as follows:
Step 1: Acetone cyanohydrin is reacted with hydrazine hydrate in the presence of a base, such as sodium hydroxide, to form the intermediate hydrazone.
Step 2: The hydrazone intermediate is then oxidized using an oxidizing agent like hydrogen peroxide or sodium hypochlorite to yield 2,2’-azobis(2-methylpropionitrile).
The reaction conditions typically involve maintaining the reaction mixture at a temperature of around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The final product is purified through recrystallization to obtain high-purity 2,2’-azobis(2-methylpropionitrile).
Chemical Reactions Analysis
Types of Reactions
2,2’-azobis(2-methylpropionitrile) primarily undergoes decomposition reactions to generate free radicals. These radicals can then participate in various types of reactions, including:
Polymerization: Initiates the polymerization of monomers such as styrene, acrylonitrile, and methyl methacrylate.
Oxidation: Can undergo oxidation reactions in the presence of strong oxidizing agents.
Reduction: Can be reduced under specific conditions to form corresponding amines.
Common Reagents and Conditions
Polymerization: Typically carried out in the presence of monomers and solvents like toluene or benzene at temperatures ranging from 60-80°C.
Oxidation: Requires oxidizing agents such as hydrogen peroxide or sodium hypochlorite.
Reduction: Involves reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Polymerization: Produces polymers such as polystyrene, polyacrylonitrile, and polymethyl methacrylate.
Oxidation: Forms corresponding oxides or nitriles.
Reduction: Yields amines or other reduced derivatives.
Scientific Research Applications
2,2’-azobis(2-methylpropionitrile) has a wide range of applications in scientific research, including:
Chemistry: Used as a radical initiator in the synthesis of polymers and copolymers.
Biology: Employed in the study of radical-induced DNA damage and repair mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and controlled release formulations.
Industry: Utilized in the production of plastics, adhesives, and coatings.
Mechanism of Action
The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves its thermal decomposition to generate free radicals. The decomposition process can be represented as follows:
[ \text{C}8\text{H}{12}\text{N}_4 \rightarrow 2 \text{C}_4\text{H}_6\text{N}_2 \cdot ]
These free radicals then initiate the polymerization of monomers by attacking the double bonds, leading to the formation of polymer chains. The molecular targets and pathways involved include the interaction of radicals with monomer molecules, resulting in chain propagation and termination reactions.
Comparison with Similar Compounds
2,2’-azobis(2-methylpropionitrile) can be compared with other radical initiators such as benzoyl peroxide and potassium persulfate.
Benzoyl Peroxide: Similar to 2,2’-azobis(2-methylpropionitrile), benzoyl peroxide decomposes to generate free radicals. it is more commonly used in the polymerization of vinyl chloride and as a bleaching agent.
Potassium Persulfate: Another radical initiator that decomposes to form sulfate radicals. It is often used in the polymerization of acrylamide and as an oxidizing agent in various chemical reactions.
The uniqueness of 2,2’-azobis(2-methylpropionitrile) lies in its ability to generate radicals at relatively low temperatures, making it suitable for a wide range of polymerization processes.
Similar Compounds
- Benzoyl Peroxide
- Potassium Persulfate
- Azobisisobutyronitrile (AIBN)
Properties
CAS No. |
58096-22-3 |
---|---|
Molecular Formula |
C11H22ClN |
Molecular Weight |
203.75 g/mol |
IUPAC Name |
[(1R,2R,3R,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]methanamine;hydrochloride |
InChI |
InChI=1S/C11H21N.ClH/c1-7-8(6-12)4-9-5-10(7)11(9,2)3;/h7-10H,4-6,12H2,1-3H3;1H/t7-,8-,9+,10+;/m0./s1 |
InChI Key |
WMWWUXCZAWKORS-YNESSHQRSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](C[C@@H]2C[C@H]1C2(C)C)CN.Cl |
Canonical SMILES |
CC1C(CC2CC1C2(C)C)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.